

5-Chloroindoline solubility in organic solvents

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Compound of Interest

Compound Name: **5-Chloroindoline**

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An In-depth Technical Guide to the Solubility of **5-Chloroindoline** in Organic Solvents

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Chloroindoline**, a pivotal heterocyclic intermediate in pharmaceutical and agrochemical synthesis. While extensive quantitative solubility data is not broadly available in public literature, this document consolidates physicochemical principles, qualitative solubility information, and predictive analyses to offer a logical framework for solvent selection. Furthermore, it details authoritative, step-by-step experimental protocols for the precise and reliable determination of solubility, ensuring researchers and drug development professionals can generate the robust data required for process optimization, formulation, and synthesis.

Introduction: The Critical Role of Solubility for 5-Chloroindoline

5-Chloroindoline (CAS: 25658-80-4) is a halogenated derivative of indoline, a core scaffold in a multitude of biologically active compounds. Its molecular structure, featuring a polar amine within a bicyclic system and a lipophilic chloro-substituent on the benzene ring, imparts a unique physicochemical profile that dictates its behavior in solution.

Understanding the solubility of **5-Chloroindoline** is not a mere academic exercise; it is a cornerstone for its practical application. Key processes that are critically dependent on solubility data include:

- Chemical Synthesis: Selecting an appropriate reaction solvent is paramount to ensure reactants are in a homogeneous phase, which directly impacts reaction kinetics, yield, and purity.
- Purification: Techniques like crystallization rely on differential solubility in a solvent or solvent system at varying temperatures.
- Formulation Development: For pharmaceutical applications, achieving the desired concentration in a non-toxic and stable vehicle is essential for bioavailability and efficacy.
- Biological Screening: High-throughput screening (HTS) assays typically require compounds to be dissolved, often in solvents like Dimethyl Sulfoxide (DMSO), to create stock solutions for testing.

This guide will deconstruct the factors governing the solubility of **5-Chloroindoline** and provide the methodologies to quantify it accurately.

Physicochemical Properties & Their Implications for Solubility

The inherent properties of the **5-Chloroindoline** molecule provide the first clues to its solubility behavior.

Property	Value	Implication for Solubility
Molecular Formula	<chem>C8H8ClN</chem> [1]	Indicates a significant carbon backbone relative to heteroatoms.
Molecular Weight	153.61 g/mol [1] [2]	Moderate molecular size, suggesting it shouldn't be exceptionally difficult to solvate compared to very large molecules. [3]
Appearance	Light yellow to brown liquid [1]	As a liquid at room temperature, it avoids the need to overcome crystal lattice energy, which can simplify dissolution.
Boiling Point	132-135 °C @ 20 Torr [1]	Suggests relatively strong intermolecular forces in its pure state.
XLogP3	2.4 - 2.9 [1] [2]	This value indicates a preference for a lipophilic (oily) environment over a hydrophilic (aqueous) one, predicting poor water solubility but better solubility in organic solvents.
Hydrogen Bond Donor Count	1 (from the N-H group) [1]	Can donate a hydrogen bond, favoring solubility in hydrogen bond-accepting solvents (e.g., alcohols, DMSO, DMF).
Hydrogen Bond Acceptor Count	1 (from the Nitrogen atom) [1]	Can accept a hydrogen bond, though the nitrogen's lone pair is part of the aromatic system, making it a weaker acceptor.

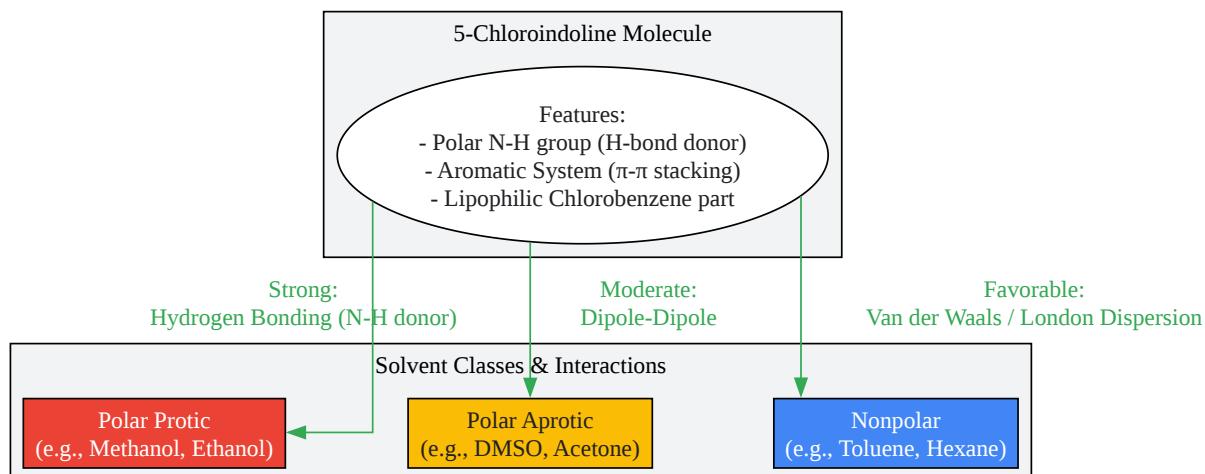
The key takeaway from these properties is the dual nature of the molecule: the indoline core provides polarity and hydrogen-bonding capability, while the chloro-substituted benzene ring imparts significant nonpolar, lipophilic character.

Predictive Solubility Framework: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the most effective tool for predicting qualitative solubility.^{[4][5][6]} This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Solute-Solvent Interaction Analysis

The solubility of **5-Chloroindoline** is a direct result of the energetic balance between breaking solute-solute and solvent-solvent interactions and forming new, more stable solute-solvent interactions.



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Caption: Intermolecular forces governing **5-Chloroindoline**'s solubility.

Qualitative Solubility Predictions

Based on the principles above, we can predict the solubility of **5-Chloroindoline** in common organic solvents.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol, Isopropanol	High	These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the N-H group of 5-Chloroindoline.
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Ethyl Acetate	High to Moderate	Strong dipole-dipole interactions are possible. Solvents like DMSO and DMF are excellent hydrogen bond acceptors, leading to high solubility. Acetone and Ethyl Acetate are weaker, resulting in moderate solubility.
Nonpolar (Aromatic)	Toluene, Benzene	Moderate	The aromatic rings of the solvent and solute can engage in favorable π - π stacking, and London dispersion forces will be significant.
Nonpolar (Aliphatic)	Hexane, Cyclohexane	Low	Interactions are limited to weak London dispersion forces, which are likely insufficient to overcome the solute's own intermolecular attractions.

Chlorinated	Dichloromethane (DCM), Chloroform	High to Moderate	These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule through dipole-dipole and dispersion forces.
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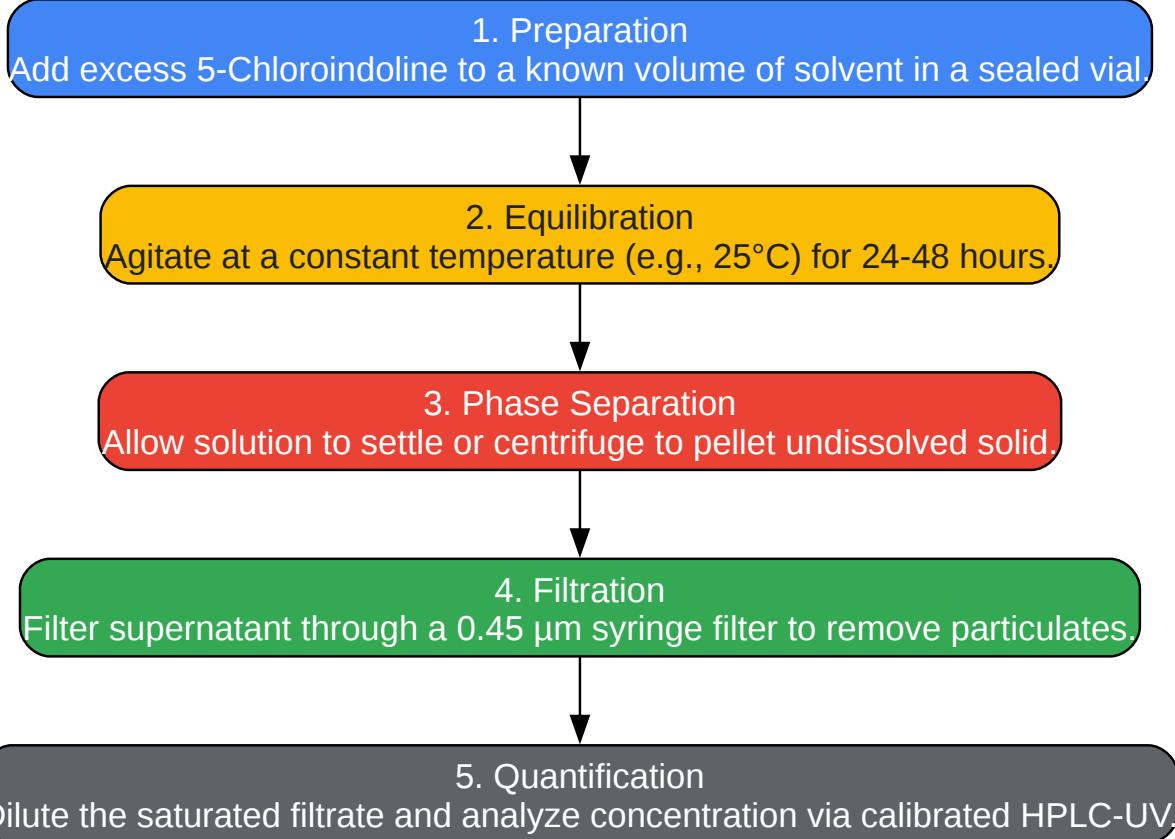
Experimental Protocol for Quantitative Solubility Determination

While predictions are useful, empirical data is the gold standard. The equilibrium shake-flask method is a universally recognized protocol for determining thermodynamic solubility.^[7]

Principle

An excess amount of the solid solute is agitated in the solvent for a prolonged period, sufficient to reach equilibrium between the dissolved and undissolved states. The saturated supernatant is then filtered and its concentration is measured, typically by HPLC-UV or LC-MS.

Workflow for Shake-Flask Solubility Measurement



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Caption: Standard workflow for the equilibrium shake-flask method.

Detailed Step-by-Step Methodology

Materials:

- **5-Chloroindoline**
- Solvents of interest (analytical grade)
- Scintillation vials with screw caps
- Orbital shaker with temperature control
- Centrifuge

- Syringes and 0.45 µm chemical-resistant filters (e.g., PTFE)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

- Stock Solution & Calibration: Prepare a stock solution of **5-Chloroindoline** in a highly soluble solvent (e.g., acetonitrile) at a known concentration. Create a series of dilutions to generate a calibration curve (e.g., 5-point curve from 1 µg/mL to 100 µg/mL).
- Sample Preparation: Add an excess amount of **5-Chloroindoline** (e.g., ~10 mg) to a vial. The amount should be enough to ensure undissolved solid remains at equilibrium.
- Solvent Addition: Add a precise volume of the test solvent (e.g., 2 mL) to the vial.
- Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached.^[7] A 48-hour time point is recommended to confirm stability.
- Phase Separation: After equilibration, let the vials stand for at least 1 hour to allow undissolved solid to settle. Centrifugation (e.g., 10 min at 10,000 rpm) can be used for faster and more complete separation.
- Sampling & Filtration: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately attach a 0.45 µm filter and dispense the filtrate into a clean analysis vial. This step is critical to prevent solid particles from artificially inflating the measured concentration.
- Dilution: Perform an accurate, pre-determined dilution of the filtrate with the mobile phase to bring the concentration within the range of the HPLC calibration curve.
- Analysis: Inject the diluted sample onto the HPLC system. Determine the concentration using the established calibration curve.

- Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in units such as mg/mL or mol/L.

Conclusion and Recommendations

5-Chloroindoline is a moderately polar compound whose solubility is governed by a balance of hydrogen bonding and lipophilic character. It exhibits predicted high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF, and moderate solubility in chlorinated and aromatic solvents. Its solubility is expected to be low in nonpolar aliphatic solvents such as hexane.

For all critical applications in research and development, it is imperative to move beyond qualitative predictions. The shake-flask method detailed herein provides a robust and reliable pathway to generating precise, quantitative solubility data. This empirical data is the only self-validating system for making authoritative decisions regarding solvent selection for synthesis, purification, and formulation, ensuring process efficiency and product quality.

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